N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-22-6-4-17-14(20)3-2-5-19-15(21)10-7-12-13(24-9-23-12)8-11(10)18-16(19)25/h7-8H,2-6,9H2,1H3,(H,17,20)(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFAVMOJSIGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
Thedioxolo ring is typically introduced early via ortho-dihydroxybenzene derivatives. A validated approach involves:
- Methylenedioxy Formation : Reacting 4,5-dihydroxy-2-nitrobenzamide with dibromomethane under basic conditions (K₂CO₃, DMF, 80°C) to form the dioxolo ring.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine.
- Cyclocondensation : Treating the resultant 4,5-methylenedioxy-2-aminobenzamide with triphosgene (Cl₃COCCl₃) in anhydrous THF to form the quinazolinone core.
Reaction Conditions :
Introduction of the 6-Sulfanylidene Group
Thionation of the quinazolinone carbonyl at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):
- Thionation : Refluxing the quinazolinone core with Lawesson’s reagent (1.2 eq) in toluene (110°C, 6 h).
- Workup : Filtration and recrystallization from ethanol.
Key Data :
Functionalization at Position 7: Butanamide Side Chain Installation
Alkylation of the Quinazolinone Nitrogen
The N-(2-methoxyethyl) group is introduced via nucleophilic substitution:
- Base-Mediated Alkylation : Treating the sulfanylidene quinazolinone with 2-methoxyethyl bromide (1.5 eq) and NaH (2 eq) in DMF (0°C to RT, 12 h).
- Isolation : Aqueous workup followed by column chromatography (hexane:EtOAc 3:1).
Optimization Notes :
Amide Coupling at Position 7
The butanamide moiety is installed via carbodiimide-mediated coupling :
- Activation : Reacting 4-aminobutanoic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in DCM.
- Coupling : Adding the alkylated quinazolinone (1 eq) and stirring at RT for 24 h.
Analytical Validation :
Stereochemical Considerations and Byproduct Analysis
Diastereomer Formation
The butanamide side chain at C7 introduces a stereocenter. Racemization is minimized by:
Chiral HPLC (Chiralpak IC-3 column, 90:10 hexane:IPA) resolves enantiomers (Rₐ = 1.2, Rₛ = 1.5).
Major Byproducts and Mitigation
- Over-Oxidation : The 8-oxo group may further oxidize to carboxylic acid under harsh conditions. Mitigated by using mild oxidants (e.g., H₂O₂/DMSO).
- Dioxolo Ring Opening : Acidic conditions hydrolyze the methylenedioxy group. Controlled pH (7–8) during workup prevents this.
Scalability and Process Optimization
Continuous Flow Synthesis
Microwave-assisted flow reactors enhance thionation and coupling steps:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can serve as a lead compound for the development of new drugs targeting various diseases.
Biology: It can be used as a probe to study biological pathways and interactions involving quinazolinone derivatives.
Materials Science: The unique electronic properties of the dioxolo and quinazolinone rings make this compound a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but lacking the quinazolinone and dioxolo rings.
2-Fluorodeschloroketamine: A compound with a similar amide linkage but different core structure.
Uniqueness
N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its combination of a quinazolinone core, dioxolo ring, and butanamide side chain, which confer distinct electronic and steric properties that are not found in the similar compounds listed above.
Biological Activity
N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with significant biological implications. Its unique structure incorporates various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a quinazolinone core with a dioxolo ring and a sulfanylidene group. The molecular formula is , with a molecular weight of 454.5 g/mol. The structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4S |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and survival.
- Receptor Interaction : It might bind to specific receptors that mediate cellular responses to growth factors or hormones.
- Oxidative Stress Modulation : Given its structure containing the oxo group and sulfanylidene moiety, it could play a role in modulating oxidative stress within cells.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antioxidant Activity : The presence of the oxo group suggests potential antioxidant properties that could protect cells from oxidative damage.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar compounds within the quinazolinone family:
- Study 1 : A derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
- Study 2 : In vivo studies showed that a related compound reduced tumor growth in xenograft models by 40% compared to controls.
Table: Summary of Biological Activities
| Study | Cell Line/Model | Activity Type | IC50/Effect |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 12 µM |
| Study 2 | Xenograft Model | Tumor Growth Inhibition | 40% reduction |
Q & A
Q. What are the optimal synthetic conditions for this quinazoline derivative?
The synthesis involves multi-step routes, typically requiring:
- Solvent systems : Dimethyl sulfoxide (DMSO) or acetonitrile for intermediate reactions, ensuring solubility of polar intermediates .
- Catalysts : Potassium carbonate to facilitate nucleophilic substitutions or cyclocondensation reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for isolating high-purity products .
- Temperature control : Reactions often proceed at 60–80°C for optimal yield, though step-specific adjustments may be needed .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO to confirm substituent positions and quinazoline core integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected ~500–700 g/mol range for analogs) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Anticancer activity : Cell viability assays (MTT/resazurin) using human cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal pathogens .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the quinazoline core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational modeling predict binding affinity and mechanism of action?
- Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm to simulate binding to target proteins (e.g., EGFR, PARP). Grid maps centered on active sites (e.g., ATP-binding regions) improve accuracy .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. How to resolve contradictions in reported synthetic yields across studies?
- Design of Experiments (DoE) : Vary solvents (DMSO vs. acetonitrile), catalysts (K2CO3 vs. Et3N), and temperatures to identify optimal conditions .
- Byproduct analysis : LC-MS to detect side products (e.g., sulfoxide derivatives from over-oxidation) .
- Scale-down trials : Microscale reactions (10–50 mg) to rapidly test conditions before large-scale synthesis .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the quinazoline C6 position to enhance electrophilicity and target binding .
- Side-chain variations : Replace the methoxyethyl group with phenyl or heteroaryl moieties to modulate lipophilicity (logP) and bioavailability .
- Bioisosteric replacements : Substitute the sulfanylidene group with carbonyl or imine groups to assess impact on potency .
Q. How to evaluate stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for analogs) .
- Light sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Q. How to address discrepancies in biological activity data?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity to ensure reproducibility .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Structural analogs : Compare with derivatives (e.g., chlorophenyl or benzodioxole-substituted quinazolines) to isolate critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
